Cas no 82722-05-2 (3-Hydroxy-6-methyl (1H)indazole)

3-Hydroxy-6-methyl (1H)indazole is a heterocyclic organic compound featuring an indazole core substituted with a hydroxyl group at the 3-position and a methyl group at the 6-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The hydroxyl group enhances hydrogen-bonding capability, while the methyl group influences steric and electronic properties, making it a versatile intermediate for synthesizing more complex molecules. Its well-defined molecular framework allows for precise modifications, facilitating research in medicinal chemistry and material science. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
3-Hydroxy-6-methyl (1H)indazole structure
82722-05-2 structure
Product name:3-Hydroxy-6-methyl (1H)indazole
CAS No:82722-05-2
MF:C8H8N2O
MW:148.16192150116
CID:708545
PubChem ID:12915976

3-Hydroxy-6-methyl (1H)indazole Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-1H-indazol-3-ol
    • 3H-Indazol-3-one,1,2-dihydro-6-methyl-
    • 3-Hydroxy-6-methyl (1H)indazole
    • 6-methyl-1,2-dihydroindazol-3-one
    • 3-hydroxy-6-methylindazole
    • AKOS006285680
    • 82722-05-2
    • SCHEMBL5822740
    • DTXSID80512873
    • SCHEMBL3913296
    • 6-Methyl-1,2-dihydro-3H-indazol-3-one
    • Inchi: InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
    • InChI Key: XAJGLOJSIXFHBC-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1)C(=NN2)O

Computed Properties

  • Exact Mass: 148.06400
  • Monoisotopic Mass: 148.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 48.91000
  • LogP: 1.57690

3-Hydroxy-6-methyl (1H)indazole Security Information

3-Hydroxy-6-methyl (1H)indazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Hydroxy-6-methyl (1H)indazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM150713-5g
6-methyl-1H-indazol-3-ol
82722-05-2 95%
5g
$*** 2023-03-31
TRC
H670460-1mg
3-Hydroxy-6-methyl (1H)indazole
82722-05-2
1mg
$ 50.00 2022-06-04
Chemenu
CM150713-1g
6-methyl-1H-indazol-3-ol
82722-05-2 95%
1g
$660 2021-08-05
TRC
H670460-10mg
3-Hydroxy-6-methyl (1H)indazole
82722-05-2
10mg
$ 135.00 2022-06-04
TRC
H670460-2mg
3-Hydroxy-6-methyl (1H)indazole
82722-05-2
2mg
$ 65.00 2022-06-04
Alichem
A269002095-1g
6-Methyl-1H-indazol-3-ol
82722-05-2 95%
1g
$596.40 2023-09-01

Additional information on 3-Hydroxy-6-methyl (1H)indazole

Research Briefing on 3-Hydroxy-6-methyl (1H)indazole (CAS: 82722-05-2) in Chemical and Biomedical Applications

3-Hydroxy-6-methyl (1H)indazole (CAS: 82722-05-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This indazole derivative is characterized by its unique structural features, which make it a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its pharmacological properties, synthetic routes, and potential as a key intermediate in the synthesis of bioactive molecules.

The compound's significance stems from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways. A 2023 study published in the *Journal of Medicinal Chemistry* highlighted its role as a selective inhibitor of cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies. The study demonstrated that 3-Hydroxy-6-methyl (1H)indazole exhibits a high binding affinity to COX-2, with minimal off-target effects, making it a candidate for further preclinical evaluation.

In addition to its anti-inflammatory properties, recent research has investigated the compound's potential in oncology. A 2024 preprint on *bioRxiv* reported that derivatives of 3-Hydroxy-6-methyl (1H)indazole showed promising activity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The study utilized computational docking simulations and in vitro assays to identify key structural modifications that enhance its cytotoxic effects while maintaining selectivity for cancer cells.

Synthetic approaches to 3-Hydroxy-6-methyl (1H)indazole have also been refined in recent years. A 2023 paper in *Organic Letters* described a novel, high-yield synthesis route using palladium-catalyzed cross-coupling reactions, which significantly improved the scalability and purity of the compound. This advancement is critical for its potential industrial and pharmaceutical applications, as it addresses previous challenges related to yield and byproduct formation.

Despite these promising developments, challenges remain in the clinical translation of 3-Hydroxy-6-methyl (1H)indazole. Pharmacokinetic studies, as noted in a 2024 review in *Expert Opinion on Drug Metabolism & Toxicology*, indicate that the compound exhibits moderate bioavailability and requires further optimization to enhance its metabolic stability. Researchers are currently exploring prodrug strategies and formulation technologies to overcome these limitations.

In conclusion, 3-Hydroxy-6-methyl (1H)indazole (CAS: 82722-05-2) represents a versatile and pharmacologically relevant scaffold with applications spanning anti-inflammatory and anticancer therapies. Ongoing research aims to optimize its synthetic accessibility, biological activity, and pharmacokinetic profile, positioning it as a compelling candidate for future drug development efforts. The integration of computational and experimental approaches will be pivotal in unlocking its full therapeutic potential.

Recommend Articles

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.